molecular formula C4H7NO2 B1256736 Methylaminoacrylate

Methylaminoacrylate

Cat. No.: B1256736
M. Wt: 101.1 g/mol
InChI Key: SQNWFKZOFAOCHM-IHWYPQMZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 3-aminoacrylate (CAS: 124703-69-1) is an acrylate derivative featuring an amino group at the β-position of the methyl ester. Its IUPAC name, methyl 3-aminoprop-2-enoate, reflects its structure: CH₂=C(NH₂)COOCH₃. This compound exists as a mixture of E and Z isomers due to the double bond’s restricted rotation .

Properties

Molecular Formula

C4H7NO2

Molecular Weight

101.1 g/mol

IUPAC Name

(Z)-3-amino-2-methylprop-2-enoic acid

InChI

InChI=1S/C4H7NO2/c1-3(2-5)4(6)7/h2H,5H2,1H3,(H,6,7)/b3-2-

InChI Key

SQNWFKZOFAOCHM-IHWYPQMZSA-N

Isomeric SMILES

C/C(=C/N)/C(=O)O

Canonical SMILES

CC(=CN)C(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Methyl Methacrylate (MMA)

Chemical Structure: MMA (CAS: 80-62-6) is a methacrylate ester with a methyl group at the α-position (CH₂=C(CH₃)COOCH₃). Unlike methyl 3-aminoacrylate, MMA lacks reactive nitrogen but has a non-polar methyl group. Applications: MMA is a cornerstone monomer in polymethyl methacrylate (PMMA) plastics, adhesives, and coatings due to its high transparency and UV resistance . Toxicity: Chronic exposure to MMA vapors causes respiratory and ocular irritation. Key Difference: The amino group in methyl 3-aminoacrylate introduces polarity and reactivity absent in MMA, enabling niche applications in drug delivery or functionalized polymers.

Methyl Acrylate

Chemical Structure: Methyl acrylate (CH₂=CHCOOCH₃) lacks substituents on the acrylate backbone, making it more reactive in polymerization than MMA or methyl 3-aminoacrylate. Applications: Primarily used in emulsion polymers for paints, textiles, and adhesives. Toxicity: Acute exposure risks include skin sensitization and respiratory distress. Strict handling protocols, such as automated transfer systems, are mandated to prevent explosive vapor accumulation .

2-Dimethylaminoethyl Methacrylate

Chemical Structure: This compound (CH₂=C(CH₃)COOCH₂CH₂N(CH₃)₂) combines a methacrylate backbone with a tertiary amine side chain. Applications: Used in cationic polymers, pH-responsive hydrogels, and gene delivery systems due to its basic amine group . Toxicity: The dimethylamino group may enhance dermal sensitization risks compared to methyl 3-aminoacrylate . Key Difference: The tertiary amine in 2-dimethylaminoethyl methacrylate offers stronger basicity, whereas methyl 3-aminoacrylate’s primary amine enables simpler conjugation chemistry.

Methyl 2-Chloroacrylate

Chemical Structure: Features a chlorine atom at the α-position (CH₂=C(Cl)COOCH₃). Applications: The electron-withdrawing chlorine atom enhances reactivity in radical polymerization, yielding high-molecular-weight polymers . Toxicity: Chlorinated acrylates are corrosive and require stringent handling to avoid respiratory and dermal exposure . Key Difference: Methyl 3-aminoacrylate’s amino group provides nucleophilic sites absent in chlorinated analogs, favoring applications in biofunctional materials.

Data Tables

Table 1: Structural and Functional Comparison

Compound CAS Number Key Functional Group Reactivity Primary Applications
Methyl 3-Aminoacrylate 124703-69-1 β-Amino group Nucleophilic Pharmaceuticals, functional polymers
Methyl Methacrylate 80-62-6 α-Methyl group Radical polymerization Plastics, coatings
Methyl Acrylate 96-33-3 Unsubstituted Electrophilic Emulsion polymers
2-Dimethylaminoethyl Methacrylate 2867-47-2 Tertiary amine pH-responsive Cationic polymers
Methyl 2-Chloroacrylate 5699-11-8 α-Chlorine Electron-deficient High-performance polymers

Table 2: Toxicity Profiles

Compound Irritation Potential Sensitization Risk Carcinogenicity (Animal Data)
Methyl 3-Aminoacrylate Moderate (inferred) High (amine group) Not reported
Methyl Methacrylate High Low Possible at high doses
Methyl Acrylate High Moderate None observed
2-Dimethylaminoethyl Methacrylate Moderate High Not reported
Methyl 2-Chloroacrylate Severe Low Not reported

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methylaminoacrylate
Reactant of Route 2
Methylaminoacrylate

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